molecular formula C9H12FNO2 B8704548 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol

2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol

Cat. No.: B8704548
M. Wt: 185.20 g/mol
InChI Key: HLFRCDBVNMTVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C9H12FNO2 and its molecular weight is 185.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-amino-1-(3-fluoro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8,12H,5,11H2,1H3

InChI Key

HLFRCDBVNMTVNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-methoxybenzaldehyde (5.0 g) in dry ether (100 ml) containing a catalytic amount of zinc iodide was added dropwise a solution of trimethylsilyl cyanide (5 ml) in dry ether. After stirring at room temperature overnight the ether solution was added to an ice-cooled suspension of lithium aluminium hydride (4.0 g) in dry ether (100 ml) under nitrogen. On completion of this addition this mixture was stirred at room temperature for 30 minutes and then boiled under reflux for 1 hour. After boiling in ice this mixture was treated with water (4 ml), 2 N sodium hydroxide solution (4 ml) and water (12 ml) and this resulting suspension was filtered and dried (MgSO4). Evaporation of the solvent gave a light green oil (3.9 g) which was used without further purification.
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